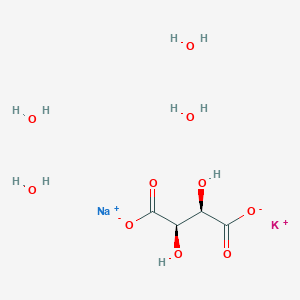
Sodium potassium tartrate tetrahydrate
Descripción general
Descripción
Sodium potassium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid . It is a ferroelectric crystal with a high piezoelectric effect and electromechanical coupling coefficient . It was first prepared in about 1675 by an apothecary, Pierre Seignette, of La Rochelle, France .
Synthesis Analysis
. It is also used in the β-1,3-glucanase activity assay .Molecular Structure Analysis
. It contains ten oxygen atoms, twelve hydrogen atoms, four carbon atoms, one potassium atom, and one sodium atom .Chemical Reactions Analysis
Sodium potassium tartrate tetrahydrate is a weak base and a weak acid . It is used as an emulsifier in cheese/cheese spread products and is not to exceed 4% concentration, according to Health Canada regulations .
Physical And Chemical Properties Analysis
Sodium potassium tartrate tetrahydrate is a salt composed of sodium ions and potassium ions. It has a white crystalline appearance and a slightly salty taste. It is soluble in water and insoluble in organic solvents .
Aplicaciones Científicas De Investigación
Electroplating
Sodium potassium tartrate tetrahydrate is used in electroplating processes. It serves as a complexing agent for metal ions, ensuring smooth and uniform deposition of metals on the substrate .
Electronics and Piezoelectricity
In the field of electronics , this compound is utilized for its piezoelectric properties, which are essential in the manufacturing of electronic components that require precise control of electrical signals .
Combustion Acceleration
This chemical is also used as a combustion accelerator in cigarette paper, functioning similarly to an oxidizer in pyrotechnics to ensure consistent burning .
Organic Synthesis
In organic synthesis , Sodium potassium tartrate tetrahydrate is employed in aqueous workups to break up emulsions, especially in reactions where an aluminum-based hydride reagent is used .
Mirror Silvering
It plays a role in the silvering of mirrors , where it is involved in the chemical deposition process that creates a reflective surface .
Sugar Determination
This compound is a key ingredient in Fehling’s solution and Nylander’s test , which are traditional methods used for the determination of reducing sugars in solutions .
Protein Crystallography
Lastly, it is commonly used as a precipitant in protein crystallography to facilitate the crystallization of proteins for structural analysis .
Mecanismo De Acción
Target of Action
Sodium potassium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid . It primarily targets biochemical processes where it acts as an emulsifier and pH control agent . It is also used in protein crystallography as a common precipitant .
Mode of Action
Sodium potassium tartrate tetrahydrate interacts with its targets through various mechanisms. In the food industry, it acts as an emulsifier, helping to mix fats and water that would otherwise separate . It also controls the pH of food products, maintaining their acidity within a desirable range . In protein crystallography, it precipitates proteins, aiding in their structural analysis .
Biochemical Pathways
Sodium potassium tartrate tetrahydrate is involved in several biochemical pathways. It is a key component of Fehling’s solution, a reagent used to detect reducing sugars . It is also used in organic synthesis to break up emulsions, particularly in reactions involving an aluminium-based hydride reagent .
Pharmacokinetics
It is generally recognized as safe (gras) as a direct human food ingredient .
Result of Action
The action of Sodium potassium tartrate tetrahydrate results in several molecular and cellular effects. Its emulsifying property helps maintain the consistency of food products . Its role as a pH control agent helps preserve food by preventing undesirable changes in acidity . In protein crystallography, it facilitates the formation of protein crystals, enabling their structural analysis .
Action Environment
The action of Sodium potassium tartrate tetrahydrate can be influenced by environmental factors. For instance, it is deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can affect its stability and efficacy, particularly in damp conditions . It is also worth noting that its solubility in water is temperature-dependent, with greater solubility at higher temperatures .
Safety and Hazards
Propiedades
IUPAC Name |
potassium;sodium;2,3-dihydroxybutanedioate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRCCTKLAGPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12KNaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Potassium sodium tartrate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21578 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium potassium tartrate tetrahydrate | |
CAS RN |
6381-59-5 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt, hydrate (1:1:1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)


![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)







![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)

